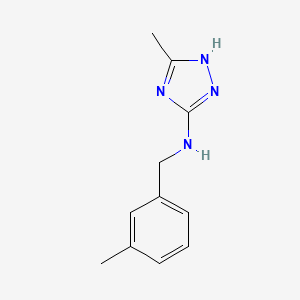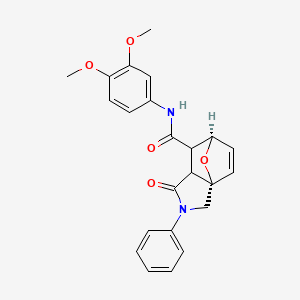![molecular formula C20H12Cl2N2O2 B13373771 2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B13373771.png)
2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline ring fused with a phenol group and a dichlorophenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Introduction of Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where 3,4-dichlorophenol reacts with a suitable leaving group on the quinazoline core.
Final Coupling: The phenol group is then coupled to the quinazoline-dichlorophenoxy intermediate through a condensation reaction, often using a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The dichlorophenoxy group enhances its binding affinity and specificity, making it a potent inhibitor of certain enzymes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy group.
Triclosan: An antimicrobial agent with a similar phenol and dichlorophenoxy structure.
Uniqueness
2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Unlike 2,4-dichlorophenoxyacetic acid and triclosan, this compound has a broader range of applications in medicinal chemistry and biological research, making it a versatile tool for scientific investigations.
特性
分子式 |
C20H12Cl2N2O2 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
2-[4-(3,4-dichlorophenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-10-9-12(11-16(15)22)26-20-13-5-1-3-7-17(13)23-19(24-20)14-6-2-4-8-18(14)25/h1-11,25H |
InChIキー |
JZWWNQACJGFKJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)OC4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Allyl 4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13373690.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373706.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B13373711.png)
![N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13373712.png)

![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373719.png)
![2-(2,4-dimethylphenoxy)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B13373729.png)
![6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373735.png)
![N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide](/img/structure/B13373745.png)

![5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373764.png)
![3-Butyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373765.png)
![Methyl 4-{[(3-fluorophenyl)acetyl]amino}benzoate](/img/structure/B13373772.png)

